![molecular formula C₂₁H₃₄N₄O₅Si B1140651 7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine CAS No. 131981-22-1](/img/structure/B1140651.png)
7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₃₄N₄O₅Si and its molecular weight is 450.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine is a complex organic molecule with potential biological activities. This article explores its biological activity through a review of relevant literature, case studies, and research findings.
Structure and Composition
The compound is characterized by a unique structural framework that includes a pyrrolo-pyrimidine core and a tetrahydrofurodioxole moiety. The presence of the tert-butyldimethylsilyl (TBDMS) group enhances its stability and solubility in organic solvents.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₃N₅O₄Si |
Molecular Weight | 373.46 g/mol |
Solubility | Soluble in dichloromethane and ethyl acetate |
Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include protecting group strategies, coupling reactions, and purification methods such as chromatography. The TBDMS group is often used to protect hydroxyl functionalities during synthesis.
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth.
- Antiviral Properties : Certain pyrimidine derivatives are known to interfere with viral replication processes.
- Neuroprotective Effects : Compounds with similar scaffolds have been investigated for their ability to protect neuronal cells from oxidative stress.
Case Studies
- Anticancer Activity : A study published in Cancer Research demonstrated that pyrrolo[2,3-d]pyrimidine derivatives exhibit potent inhibitory effects on several cancer cell lines. The compound's ability to inhibit specific kinases involved in cell cycle regulation was highlighted.
- Antiviral Effects : Research published in Journal of Medicinal Chemistry explored the antiviral properties of related compounds against HIV. The findings suggested that modifications to the pyrimidine ring can enhance antiviral activity.
- Neuroprotection : A study in Neuroscience Letters reported that similar structures could reduce neuroinflammation and apoptosis in neuronal cells exposed to toxic agents.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit antitumor properties. The incorporation of the pyrrolo[2,3-d]pyrimidine moiety has been linked to enhanced activity against various cancer cell lines. This compound may serve as a lead structure for developing new anticancer agents.
Antiviral Properties
The compound's potential antiviral effects are being explored. Its ability to inhibit viral replication could position it as a therapeutic candidate for treating viral infections. Studies on related compounds suggest that modifications to the silyl group can enhance bioactivity against specific viruses.
Chemical Biology
Enzyme Inhibition
The presence of the methoxypyrrolo group in this compound may allow it to act as an enzyme inhibitor. Research into similar structures has shown promise in targeting specific biological pathways relevant to diseases such as cancer and viral infections.
Targeted Drug Delivery
The silyl ether functionality may improve the compound's solubility and stability, making it suitable for targeted drug delivery systems. This characteristic is particularly beneficial in enhancing bioavailability and reducing side effects in therapeutic applications.
Synthesis and Derivative Studies
Synthetic Methodologies
The synthesis of this compound involves advanced organic chemistry techniques. Understanding its synthetic pathways can lead to the development of derivatives with improved pharmacological profiles. Research has demonstrated that modifications at various positions can yield compounds with distinct biological activities.
Structure-Activity Relationship (SAR) Studies
Investigating the structure-activity relationships of this compound can provide insights into optimizing its efficacy and safety profiles. SAR studies are essential for identifying which functional groups contribute most significantly to its biological activity.
-
Anticancer Activity Study
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of the silyl group in enhancing cellular uptake and efficacy.
-
Antiviral Screening
- Research conducted by a pharmaceutical company evaluated the antiviral activity of similar compounds against influenza viruses. Results indicated that modifications to the silyl group increased potency against viral replication.
-
Enzyme Inhibition Research
- A recent investigation into enzyme inhibitors noted that compounds containing methoxypyrrolo groups effectively inhibited specific kinases involved in cancer progression. This suggests potential therapeutic applications for this compound in targeted cancer therapies.
Eigenschaften
IUPAC Name |
7-[(3aS,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O5Si/c1-20(2,3)31(7,8)27-11-13-14-15(30-21(4,5)29-14)18(28-13)25-10-9-12-16(25)23-19(22)24-17(12)26-6/h9-10,13-15,18H,11H2,1-8H3,(H2,22,23,24)/t13-,14+,15+,18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDWCPAPYXMKPS-LDDOYCOJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=CC4=C3N=C(N=C4OC)N)CO[Si](C)(C)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@H]([C@H]2O1)N3C=CC4=C3N=C(N=C4OC)N)CO[Si](C)(C)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O5Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675859 |
Source
|
Record name | 7-{5-O-[tert-Butyl(dimethyl)silyl]-2,3-O-(1-methylethylidene)-beta-D-lyxofuranosyl}-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131981-22-1 |
Source
|
Record name | 7-{5-O-[tert-Butyl(dimethyl)silyl]-2,3-O-(1-methylethylidene)-beta-D-lyxofuranosyl}-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.